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Abstract
Tetraallyltin, an organotin compound with the chemical formula C₁₂H₂₀Sn, is a versatile

reagent in organic synthesis and polymer chemistry. This guide provides a comprehensive

overview of its chemical structure, bonding characteristics, and spectroscopic profile. While an

experimental crystal structure is not publicly available, this document presents computationally

derived structural parameters. Detailed protocols for its synthesis via the Grignard reaction and

for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) are provided. All quantitative data are summarized

in structured tables for clarity and comparative analysis.

Chemical Structure and Bonding
Tetraallyltin consists of a central tin (Sn) atom covalently bonded to four allyl groups (-

CH₂CH=CH₂). The molecule adopts a tetrahedral geometry around the tin atom, as predicted

by VSEPR theory. The bonding between the tin and the carbon of the allyl groups is

predominantly covalent in nature.

1.1. Molecular Geometry

Due to the absence of an experimental crystal structure, the precise bond lengths and angles

of tetraallyltin are not experimentally determined. However, computational chemistry,
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specifically Density Functional Theory (DFT) calculations, can provide reliable estimates of

these parameters. The diagram below illustrates the optimized molecular structure of

tetraallyltin.

Figure 1. 2D representation of the tetraallyltin molecular structure.

1.2. Bond Parameters

The following table summarizes the computationally derived bond lengths and angles for

tetraallyltin. These values are based on DFT calculations and serve as a reliable estimation in

the absence of experimental data.

Parameter Value

Bond Lengths

Sn-C (allyl) ~2.15 Å

C-C (allyl) ~1.50 Å

C=C (allyl) ~1.34 Å

C-H (methylene) ~1.10 Å

C-H (vinyl) ~1.09 Å

Bond Angles

C-Sn-C ~109.5° (tetrahedral)

Sn-C-C ~115°

C-C=C ~125°

H-C-H (methylene) ~108°

H-C=C (vinyl) ~120°

Note: These are estimated values from

computational models and may vary slightly

from experimental values.
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Experimental Protocols
2.1. Synthesis of Tetraallyltin via Grignard Reaction

This protocol outlines the synthesis of tetraallyltin from tin(IV) chloride and allylmagnesium

bromide.

Grignard Reagent Preparation

Reaction with Tin(IV) Chloride Workup and Purification

Allyl Bromide in Dry Ether Allylmagnesium BromideAdd dropwise

Magnesium Turnings

Reaction Mixture

Add dropwise at 0°C

Tin(IV) Chloride in Dry Ether Quench with sat. NH4Cl(aq) Extract with Ether Dry with Na2SO4 Vacuum Distillation Pure Tetraallyltin

Click to download full resolution via product page

Figure 2. Workflow for the synthesis of tetraallyltin.

Materials:

Magnesium turnings

Allyl bromide

Anhydrous diethyl ether

Tin(IV) chloride (SnCl₄)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄)
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Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a

dropping funnel, condenser, and magnetic stirrer, place magnesium turnings under an inert

atmosphere. Add a small amount of anhydrous diethyl ether to cover the magnesium. A

solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping

funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small

crystal of iodine. Once initiated, the remaining allyl bromide solution is added at a rate that

maintains a gentle reflux. After the addition is complete, the mixture is stirred for an

additional hour to ensure complete formation of the Grignard reagent.

Reaction with Tin(IV) Chloride: The freshly prepared allylmagnesium bromide solution is

cooled to 0 °C in an ice bath. A solution of tin(IV) chloride in anhydrous diethyl ether is added

dropwise with vigorous stirring. A white precipitate will form. After the addition is complete,

the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3

hours.

Workup and Purification: The reaction is carefully quenched by the slow, dropwise addition of

saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting

mixture is transferred to a separatory funnel, and the organic layer is separated. The

aqueous layer is extracted twice with diethyl ether. The combined organic extracts are

washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed

under reduced pressure. The crude product is then purified by vacuum distillation to yield

pure tetraallyltin.

2.2. Spectroscopic Characterization

The following sections detail the expected spectroscopic data for tetraallyltin and provide

representative experimental protocols for their acquisition.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tetraallyltin by providing

information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
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¹H and ¹³C NMR Data

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H ~5.8 m -CH=

~4.9 m =CH₂

~1.9 d Sn-CH₂-

¹³C ~136 -CH=

~114 =CH₂

~15 Sn-CH₂-

Note: Chemical shifts

are referenced to TMS

(δ = 0 ppm) and may

vary depending on the

solvent used.

Experimental Protocol for NMR Spectroscopy:

A sample of tetraallyltin (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300

MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, typical parameters

include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a

proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds,

and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in tetraallyltin by detecting

the vibrational frequencies of its bonds.

Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3075 Medium =C-H stretch

~2975, ~2910 Medium C-H stretch (aliphatic)

~1630 Strong C=C stretch (alkene)

~990, ~910 Strong =C-H bend (out-of-plane)

~510 Medium Sn-C stretch

Experimental Protocol for IR Spectroscopy:

An IR spectrum of neat liquid tetraallyltin can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small

drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of

4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-

quality spectrum. Alternatively, a spectrum can be recorded by placing a thin film of the liquid

between two salt plates (e.g., NaCl or KBr).

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of tetraallyltin, which aids in its identification and structural confirmation.

Major Fragments in the Mass Spectrum
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m/z Relative Intensity Assignment

284 Low
[M]⁺ (Molecular ion, based on

¹²⁰Sn)

243 High [M - allyl]⁺

202 Medium [M - 2(allyl)]⁺

161 Medium [M - 3(allyl)]⁺

120 Low [Sn]⁺

41 Very High [C₃H₅]⁺ (Allyl cation)

Experimental Protocol for Mass Spectrometry:

A dilute solution of tetraallyltin in a volatile organic solvent (e.g., methanol or dichloromethane)

is introduced into the mass spectrometer via direct infusion or through a gas chromatograph

(GC-MS). For electron ionization (EI) mass spectrometry, an electron energy of 70 eV is

typically used. The mass analyzer is scanned over a mass range of m/z 40-350 to detect the

molecular ion and its characteristic fragment ions.

Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, and

spectroscopic properties of tetraallyltin. While the lack of an experimental crystal structure

necessitates the use of computational data for bond parameters, the provided information

offers a robust foundation for researchers and professionals working with this important

organotin compound. The detailed experimental protocols for synthesis and characterization

serve as a practical resource for laboratory applications. Further research to obtain a crystal

structure of tetraallyltin would be valuable to refine our understanding of its precise molecular

geometry.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Bonding of Tetraallyltin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360086#tetraallyltin-chemical-structure-and-
bonding]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.benchchem.com/product/b1360086?utm_src=pdf-body
https://www.benchchem.com/product/b1360086#tetraallyltin-chemical-structure-and-bonding
https://www.benchchem.com/product/b1360086#tetraallyltin-chemical-structure-and-bonding
https://www.benchchem.com/product/b1360086#tetraallyltin-chemical-structure-and-bonding
https://www.benchchem.com/product/b1360086#tetraallyltin-chemical-structure-and-bonding
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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